molecular formula C15H14N2O B2572044 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one CAS No. 213024-76-1

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Cat. No.: B2572044
CAS No.: 213024-76-1
M. Wt: 238.29
InChI Key: SWCIHHYNMAJVKX-UHFFFAOYSA-N
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Description

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one: is a heterocyclic compound that belongs to the dibenzoazepine family This compound is characterized by its unique structure, which includes a seven-membered ring fused with two benzene rings and an amino group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with methylamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the azepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are selected to enhance the efficiency

Properties

IUPAC Name

7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCIHHYNMAJVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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